3,7-Dimethyl-1H-indole-2-carbaldehyde
Overview
Description
3,7-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this compound, the starting materials would include 3,7-dimethylphenylhydrazine and an appropriate aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3,7-Dimethyl-1H-indole-2-carboxylic acid.
Reduction: 3,7-Dimethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3,7-Dimethyl-1H-indole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole nucleus. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties but different substitution patterns.
2,3-Dimethylindole: A structurally related compound with methyl groups at different positions on the indole ring.
Uniqueness: 3,7-Dimethyl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 7 positions can affect the electron density of the indole ring, potentially enhancing its interactions with biological targets compared to other indole derivatives .
Properties
IUPAC Name |
3,7-dimethyl-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJRJKKDWLVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590777 | |
Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-72-5 | |
Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.